3',4',5',5,7-Pentamethoxyflavanone
Overview
Description
3’,4’,5’,5,7-Pentamethoxyflavanone is a natural flavonoid compound found in various plant species, particularly in the Rutaceae family . This compound is known for its potential therapeutic properties, including its ability to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4’,5’,5,7-Pentamethoxyflavanone can be synthesized through several methods. One common approach involves the use of flavonoid precursors, which undergo methylation reactions to introduce methoxy groups at specific positions on the flavonoid structure . The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavanone often involves extraction from natural sources, such as plants in the Rutaceae family . The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps like column chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’,5,7-Pentamethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone structure to flavanol or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3’,4’,5’,5,7-Pentamethoxyflavanone, which can have different biological activities and properties .
Scientific Research Applications
3’,4’,5’,5,7-Pentamethoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3’,4’,5’,5,7-Pentamethoxyflavanone involves the inhibition of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress . By blocking this pathway, the compound sensitizes cancer cells to chemotherapeutic agents, thereby enhancing their efficacy . Additionally, it may interact with other molecular targets and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3’,4’,5,6,7-Pentamethoxyflavanone: Another flavonoid with similar methoxy groups but different positions, leading to distinct biological activities.
5,7,3’,4’,5’-Pentamethoxyflavone: A related compound with methoxy groups at different positions, affecting its pharmacological properties.
Uniqueness
3’,4’,5’,5,7-Pentamethoxyflavanone is unique due to its specific methoxy group arrangement, which contributes to its ability to inhibit the Nrf2 pathway and sensitize chemoresistant cancer cells . This distinct mechanism of action sets it apart from other similar flavonoids .
Properties
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOZRFYJNWSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405619 | |
Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479672-30-5 | |
Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.